Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-1-ethyl-5-phenyl-
Description
The compound Pyrrolo[3,4-e][1,4]diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-1-ethyl-5-phenyl- (hereafter referred to by its systematic name) is a fused heterocyclic molecule featuring a diazepinone core fused with a pyrrole ring. Its structure includes key substituents:
- 6,7-Dimethyl groups: Enhance steric bulk and influence conformational stability.
- 5-Phenyl substituent: Contributes to π-stacking interactions, common in bioactive molecules.
This compound shares structural motifs with benzodiazepines and related heterocycles, which are often explored for pharmacological activity (e.g., anxiolytic or anticonvulsant effects) .
Properties
CAS No. |
57436-06-3 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-ethyl-6,7-dimethyl-5-phenyl-3H-pyrrolo[3,4-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C17H19N3O/c1-4-20-14-11-19(3)12(2)16(14)17(18-10-15(20)21)13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
BHGLBAQCMWVZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CN=C(C2=C(N(C=C21)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one derivatives have gained attention in medicinal chemistry due to their diverse biological activities, particularly in neuropharmacology. This article delves into the biological activity of the specific compound Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-1-ethyl-5-phenyl- , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has a complex structure characterized by a pyrrolo[3,4-e][1,4]diazepine framework. Its molecular formula is , and it features multiple substituents that may influence its biological activity. The structural diversity within this class of compounds is crucial for their interaction with biological targets.
Research indicates that pyrrolo[3,4-e][1,4]diazepinones exhibit various mechanisms of action:
- GABAergic Activity : Some derivatives have been shown to modulate GABA receptors, which are critical in the central nervous system (CNS) for inhibitory neurotransmission. This modulation can lead to anxiolytic and sedative effects.
- Anticonvulsant Properties : Certain analogs have demonstrated anticonvulsant activity in animal models. For example, studies indicate that modifications at specific positions on the diazepine ring enhance efficacy against seizures .
Biological Activity Overview
The following table summarizes key biological activities associated with Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one derivatives:
Case Studies
Several studies have highlighted the biological significance of pyrrolo[3,4-e][1,4]diazepinones:
- Anticonvulsant Activity : A study conducted by Niu et al. (2020) demonstrated that a specific derivative exhibited significant anticonvulsant effects in rodent models of epilepsy. The mechanism was attributed to enhanced GABA receptor activity and modulation of glutamate release .
- Anxiolytic Effects : Another study explored the anxiolytic potential of a closely related compound in a rat model. Results indicated a marked reduction in anxiety-like behaviors measured by elevated plus maze tests .
- Neuroprotection : Research published in MDPI highlighted the neuroprotective effects of certain pyrrolo[3,4-e][1,4]diazepinones against oxidative stress-induced neuronal death. The compounds were shown to upregulate antioxidant enzymes in neuronal cultures .
Comparison with Similar Compounds
Clotiazepam Analogue
The compound is structurally analogous to clotiazepam (a thienodiazepine), differing only in the substitution at the N1 position:
- Target compound : N1 bears a hydrogen atom.
- Clotiazepam : N1 has a methyl group.
Implications :
- The absence of the methyl group may reduce lipophilicity and alter metabolic stability.
Thieno[2,3-e][1,4]diazepinone Derivatives
Example: 6,7-Dimethyl-5-phenyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one . Key Differences:
- Fused ring system : Thiophene (sulfur-containing) vs. pyrrole (nitrogen-containing).
- Electronic properties : Thiophene’s aromaticity may enhance electron delocalization, affecting reactivity.
Bromophenyl-Substituted Analogues
Example : Pyrrolo[3,4-e][1,4]diazepin-8(1H)-one, 5-(4-bromophenyl)-2,3,6,7-tetrahydro-6,7-diphenyl- (CAS 108784-12-9) .
Structural Comparison :
| Feature | Target Compound | Bromophenyl Analogue |
|---|---|---|
| Substituent at C5 | Phenyl | 4-Bromophenyl |
| N1 Substituent | Ethyl | Hydrogen |
| Molecular Weight | ~273.3 g/mol (estimated) | 458.35 g/mol |
Implications :
Pyrazolo[3,4-e][1,4]diazepinone Derivatives
Example : Ziprasidone Hydrochloride (Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one derivative) .
Key Differences :
- Fused ring : Pyrazole vs. pyrrole.
- Substituents : Ziprasidone includes fluorophenyl and methyl groups, contributing to its antipsychotic activity.
Salts and Ionic Derivatives
Example: (E)-5-(2-chlorophenyl)-7-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-4-ium 2,4,6-trinitrophenolate . Comparison:
- Ionic nature : Salt forms improve solubility but may limit blood-brain barrier penetration.
Preparation Methods
Stepwise Synthetic Procedure
| Step | Reaction Description | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of N-(4-aroyl-5-methyl-(1H)pyrrol-3-yl) 2-iodoacetamide intermediate | Starting from substituted pyrrole, acylation to introduce aroyl group at position 4, followed by iodination at 2-position of acetamide side chain | Provides the key intermediate for cyclization |
| 2 | Reaction with hydroxylamine | Excess hydroxylamine generated in situ by adding alkali metal hydroxide to hydroxylamine hydrochloride in a lower alkanol solvent | Converts iodoacetamide intermediate to oxime derivative, facilitating ring closure |
| 3 | Cyclization to form the diazepine ring | Intramolecular cyclization promoted under controlled heating or catalytic conditions | Formation of the fused pyrrolo-diazepine ring system |
| 4 | Introduction of methyl, ethyl, and phenyl substituents | Alkylation or arylation reactions at appropriate positions using alkyl halides or aryl reagents | Functionalization to yield 6,7-dimethyl, 8-ethyl, and 5-phenyl substitution pattern |
| 5 | Purification and characterization | Chromatographic methods and spectroscopic analysis (NMR, MS) | Isolation of pure Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one derivative |
This synthetic route is supported by patent EP0066762A2, which describes the preparation of pyrrolo-diazepine derivatives with anticonvulsant activity, including the specific use of iodoacetamide intermediates and hydroxylamine-mediated cyclization.
Reaction Mechanism Insights
- The initial aroylation introduces an electron-withdrawing group that activates the pyrrole ring for subsequent functionalization.
- The iodoacetamide moiety serves as a leaving group site for nucleophilic attack by hydroxylamine, forming an oxime intermediate.
- The oxime undergoes intramolecular nucleophilic substitution leading to ring closure, generating the 1,4-diazepine fused ring.
- Subsequent alkylation steps are regioselective, targeting the 6,7-positions for methyl groups and the 8-position for ethyl substitution, while the phenyl group is introduced at the 5-position on the pyrrole ring.
Alternative Synthetic Approaches
While the above method is the most documented, some literature suggests variations in the cyclization step, such as:
- Using different solvents or catalysts to improve yield or selectivity.
- Employing different protecting groups on the pyrrole nitrogen to facilitate selective functionalization.
- Modifications in the alkylation step to introduce alternative substituents for structure-activity relationship studies.
However, these alternatives are less commonly reported and lack extensive characterization data compared to the primary method described.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Material | Substituted pyrrole derivatives (N-(4-aroyl-5-methyl-(1H)pyrrol-3-yl) 2-iodoacetamide) |
| Key Reagents | Hydroxylamine (in situ generated), alkali metal hydroxide, alkyl halides, aryl reagents |
| Solvents | Lower alkanols (e.g., ethanol, methanol) |
| Reaction Conditions | Controlled heating, inert atmosphere where necessary |
| Purification Techniques | Chromatography (e.g., silica gel column), recrystallization |
| Characterization Methods | NMR spectroscopy, Mass spectrometry, IR spectroscopy |
| Reported Yields | Moderate to good (variable depending on substitution pattern and reaction conditions) |
Research Findings and Applications
- The synthesized Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one derivatives exhibit significant anticonvulsant and anxiolytic activities, making them valuable in pharmaceutical research.
- The presence of hydroxy or alkyl substitutions at specific positions enhances biological activity and reduces toxicity compared to related diazepine compounds lacking these groups.
- The synthetic route's flexibility allows for the generation of various analogs for detailed pharmacological evaluation.
Q & A
Q. What are the recommended synthetic routes for Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes for similar pyrrolo-diazepinone derivatives often involve multi-step protocols, including condensation reactions, cyclization, and functional group modifications. For example, analogous compounds (e.g., pyrrolo-pyridazine derivatives) are synthesized via esterification followed by hydroxylation and deprotection steps . Optimization can leverage factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters. Statistical methods like response surface methodology (RSM) reduce experimental trials while maximizing yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Q. How can computational tools like quantum chemical calculations assist in predicting the reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states to predict regioselectivity. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to prioritize viable synthetic routes . Software like Gaussian or ORCA enables virtual screening of substituent effects on stability and reactivity .
Advanced Research Questions
Q. How can factorial design methodologies be applied to optimize the synthesis of this compound while minimizing resource consumption?
- Methodological Answer : Full or fractional factorial designs systematically evaluate variables (e.g., solvent, catalyst, temperature). For example, a 2³ design (three factors at two levels) identifies interactions between time, reagent stoichiometry, and mixing efficiency. This approach reduces experiments by 50% compared to one-factor-at-a-time (OFAT) methods. Post-hoc ANOVA analysis quantifies significance, enabling targeted optimization .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental outcomes in the reactivity of this compound?
- Methodological Answer : Discrepancies often arise from incomplete solvation models or overlooked intermediates. Mitigation strategies include:
- Enhanced Sampling : Use metadynamics or umbrella sampling in MD simulations to capture solvent effects .
- Experimental Feedback Loop : Integrate failed experimental data into recalibrated computational models (e.g., adjusting Gibbs free energy thresholds) .
- Multi-Scale Modeling : Combine quantum mechanics (QM) for reaction steps with molecular mechanics (MM) for bulk solvent interactions .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) exploits differences in molecular weight and polarity. For hydrophobic diazepinones, reverse osmosis membranes with tailored pore sizes (1–5 kDa) isolate the target compound from smaller byproducts . Complementary techniques:
- Chromatography : Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
- Crystallization : Solvent-antisolvent systems (e.g., ethyl acetate/hexane) improve purity via recrystallization .
Key Considerations for Data Contradiction Analysis
- Reproducibility : Ensure experimental replicates under identical conditions (e.g., humidity control for hygroscopic intermediates) .
- Cross-Validation : Compare results across multiple spectroscopic methods (e.g., NMR vs. X-ray crystallography) to confirm structural assignments .
- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
